

The Discovery and Synthesis of CDK2-IN-4: A Technical Guide

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Compound of Interest

Compound Name: CDK2-IN-4

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Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **CDK2-IN-4**, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). **CDK2-IN-4**, chemically known as 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide, has emerged as a significant tool compound for studying the biological functions of CDK2 and as a potential starting point for the development of novel therapeutics. This document details the synthetic pathway, quantitative biological data, and key experimental protocols for the characterization of this inhibitor.

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its regulatory partners cyclin E and cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many human cancers, making it an attractive target for cancer therapy. The development of selective CDK2 inhibitors is therefore of significant interest. **CDK2-IN-4** (also known as compound 73) is a notable example of a highly potent and selective ATP-competitive inhibitor of CDK2.

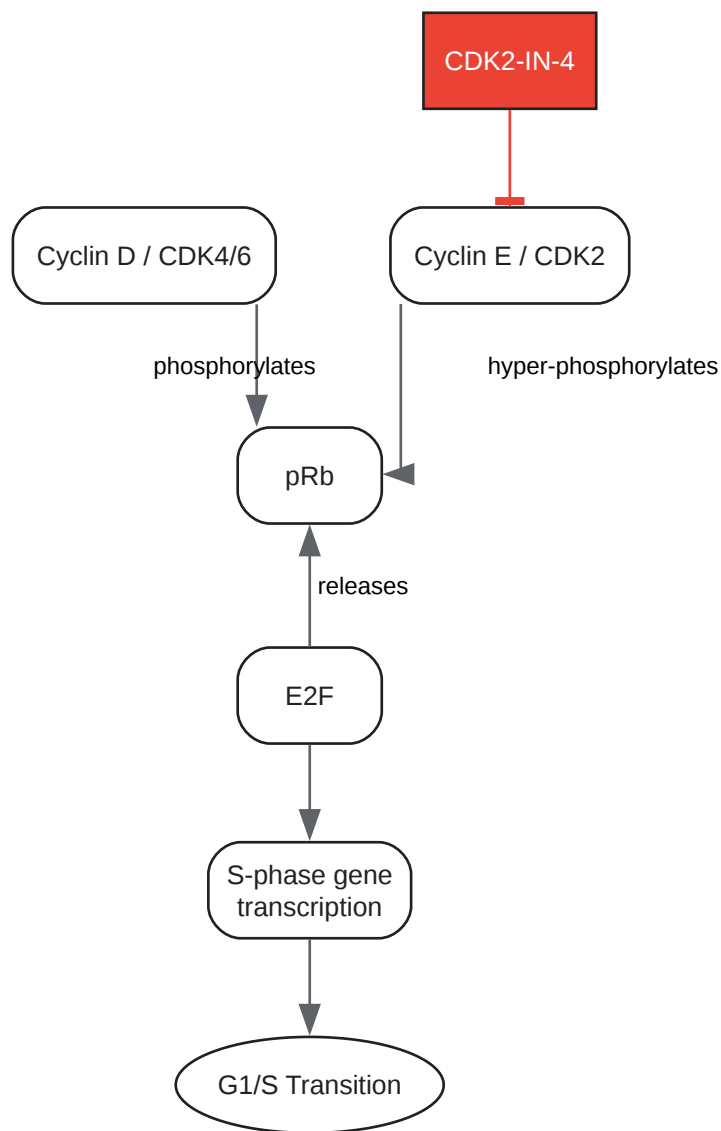
Discovery and Rationale

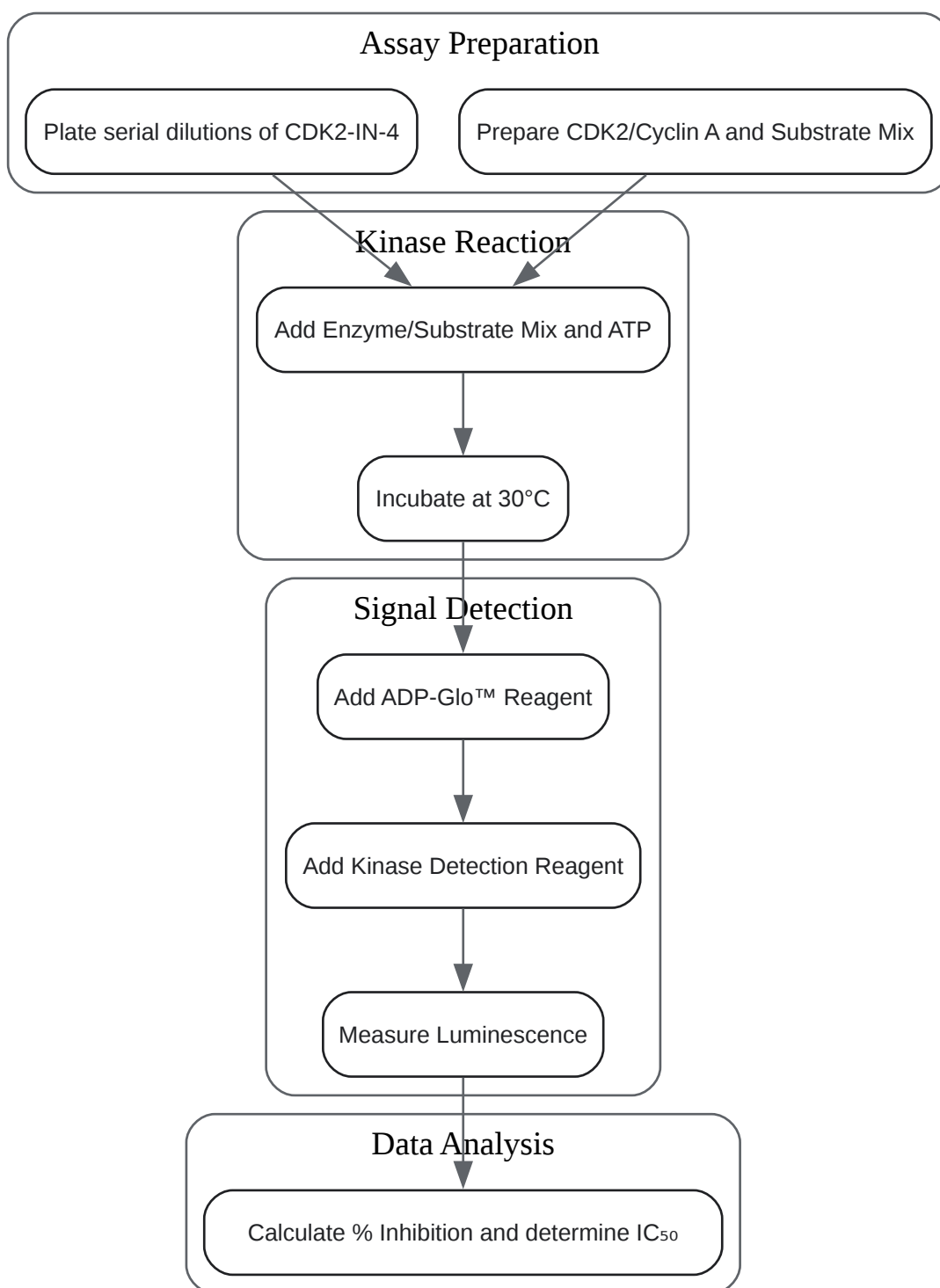
CDK2-IN-4 was developed as part of a broader effort to synthesize 2,6,9-trisubstituted purine analogs as CDK inhibitors. The purine scaffold serves as a bioisostere of adenine, the core component of ATP, allowing for competitive binding to the kinase ATP-binding pocket. The design strategy focused on modifying substituents at the C2 and C6 positions of the purine ring to enhance potency and selectivity for CDK2 over other closely related kinases, such as CDK1. The biphenyl moiety at the C6 position and the 4-sulfamoylanilino group at the C2 position were found to be critical for the high potency and remarkable selectivity of **CDK2-IN-4**.

Synthesis of CDK2-IN-4

The synthesis of **CDK2-IN-4** is a multi-step process that leverages key cross-coupling reactions to construct the final molecule. The general synthetic strategy involves the sequential modification of a purine core.

Synthetic Scheme





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